CCG-257081
Übersicht
Beschreibung
CCG-257081 is a small molecule inhibitor that targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway is crucial for myofibroblast differentiation, which is a hallmark of fibrosis. This compound has shown potential in preventing drug-induced lung fibrosis, making it a promising candidate for therapeutic applications .
Analyse Chemischer Reaktionen
CCG-257081 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CCG-257081 has several scientific research applications:
Chemistry: It is used as a tool compound to study the MRTF/SRF pathway.
Biology: It helps in understanding the role of the MRTF/SRF pathway in cellular processes.
Medicine: It has shown efficacy in preventing drug-induced lung fibrosis in murine models, making it a potential therapeutic agent for fibrotic diseases
Industry: It can be used in the development of anti-fibrotic drugs and other therapeutic agents.
Wirkmechanismus
CCG-257081 exerts its effects by inhibiting the MRTF/SRF transcription pathway. This inhibition decreases the mRNA levels of downstream genes such as smooth muscle actin and connective tissue growth factor. The compound effectively prevents inflammation and fibrosis by reducing pulmonary collagen content and histopathology markers .
Vergleich Mit ähnlichen Verbindungen
CCG-257081 is part of a series of compounds, including CCG-1423 and CCG-203971, which also target the MRTF/SRF pathway. this compound has shown unique efficacy in preventing drug-induced lung fibrosis compared to its counterparts . Similar compounds include:
CCG-1423: Another MRTF/SRF pathway inhibitor with anti-fibrotic and anti-metastatic properties.
CCG-203971: Similar to this compound but with different efficacy profiles in various models.
Biologische Aktivität
CCG-257081 is a small molecule inhibitor targeting the myocardin-related transcription factor (MRTF) signaling pathway, which has been implicated in various fibrotic diseases and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
This compound operates primarily by inhibiting the Rho/MRTF signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to disrupt the nuclear localization of MRTF-A/B and inhibit MRTF/SRF-regulated gene transcription. This inhibition leads to decreased expression of genes associated with fibrosis and cancer cell survival.
Efficacy in Cancer Models
Recent studies have demonstrated the effectiveness of this compound in various cancer models, particularly melanoma. For instance, co-treatment with this compound significantly suppressed tumor growth in mice treated with PLX4720, a BRAF inhibitor. The combination therapy enhanced apoptosis in resistant melanoma cells, indicating a synergistic effect that improves treatment outcomes compared to monotherapy with either agent alone .
Table 1: Summary of Efficacy Studies
Study Focus | Model Type | Treatment | Key Findings |
---|---|---|---|
Melanoma Resistance | Murine Model | This compound + PLX4720 | Reduced tumor growth; enhanced apoptosis |
Lung Fibrosis Prevention | Bleomycin-induced | This compound (100 mg/kg) | Prevented weight loss; reduced fibrosis markers |
Fibrosis in Skin | Bleomycin-induced | This compound (50 mg/kg) | Decreased skin thickening; reduced collagen |
Prevention of Lung Fibrosis
In a murine model of bleomycin-induced lung fibrosis, this compound demonstrated significant protective effects. Mice treated with 100 mg/kg showed no significant weight loss compared to control groups that received standard antifibrotic treatments like nintedanib or prednisolone, which resulted in weight loss. Histological analysis revealed that treatment with this compound effectively reduced collagen deposition and inflammation markers associated with fibrosis .
Case Studies
Case Study 1: Melanoma Resistance
A study examined the role of this compound in overcoming resistance to vemurafenib in melanoma cells. Resistant cell lines showed enhanced activation of the Rho/MRTF pathway. Treatment with this compound not only inhibited this pathway but also prevented the formation of vemurafenib-resistant colonies, suggesting its potential as an adjunct therapy for resistant melanoma .
Case Study 2: Fibrotic Disease
Eigenschaften
CAS-Nummer |
1922098-90-5 |
---|---|
Molekularformel |
C24H19ClF3N3O2 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32) |
InChI-Schlüssel |
BEDJWRJGMARXLZ-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4 |
Kanonische SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCG-257081; CCG 257081; CCG257081; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.